molecular formula C8H4BrNO B1524706 2-Bromo-4-formylbenzonitrile CAS No. 89891-70-3

2-Bromo-4-formylbenzonitrile

Cat. No. B1524706
CAS RN: 89891-70-3
M. Wt: 210.03 g/mol
InChI Key: UTYYRLJAFLKUTL-UHFFFAOYSA-N
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Description

2-Bromo-4-formylbenzonitrile is a chemical compound with the molecular formula C8H4BrNO. It has a molecular weight of 210.03 . The compound is a white to light-red or orange solid .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-formylbenzonitrile consists of a benzene ring with a bromine atom (Br), a formyl group (-CHO), and a nitrile group (-CN) attached to it .


Physical And Chemical Properties Analysis

2-Bromo-4-formylbenzonitrile is a solid at room temperature. It has a boiling point of 348.5°C at 760 mmHg . The compound should be stored at 4°C for optimal stability .

Scientific Research Applications

Organic Synthesis

2-Bromo-4-formylbenzonitrile: is a versatile intermediate in organic synthesis. Its bromo and formyl groups make it a valuable compound for various chemical transformations. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile, such as an amine, thiol, or hydroxyl group. Additionally, the formyl group can be used in condensation reactions to form heterocyclic compounds, which are prevalent in many pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, 2-Bromo-4-formylbenzonitrile serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). It can be used to construct complex molecules that are part of the structure of drugs with anti-inflammatory, analgesic, or antipyretic properties. The bromine atom can be utilized in a halogen bonding interaction, which is a key factor in the design of drug-receptor interactions .

Material Science

This compound finds applications in material science, particularly in the development of organic semiconductors. Its aromatic structure and functional groups allow for the creation of pi-conjugated systems that are essential for electronic materials. These materials can be used in the production of organic light-emitting diodes (OLEDs) or as conductive polymers in various electronic devices .

Biochemistry

In biochemistry, 2-Bromo-4-formylbenzonitrile can be employed in the study of enzyme-catalyzed reactions where it acts as a substrate or inhibitor. It can provide insights into the mechanism of action of enzymes that interact with aromatic nitriles or halogenated compounds .

Environmental Research

The compound’s role in environmental research includes its use as a model pollutant in studies of degradation pathways. Researchers can study how brominated organic compounds break down in the environment, which is crucial for understanding the environmental impact of industrial chemicals and developing bioremediation strategies .

Mechanism of Action

Safety and Hazards

2-Bromo-4-formylbenzonitrile is classified as harmful and comes with a warning signal. It can cause harm if swallowed, inhaled, or comes into contact with skin. Therefore, it’s important to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-bromo-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYYRLJAFLKUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698897
Record name 2-Bromo-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-formylbenzonitrile

CAS RN

89891-70-3
Record name 2-Bromo-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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